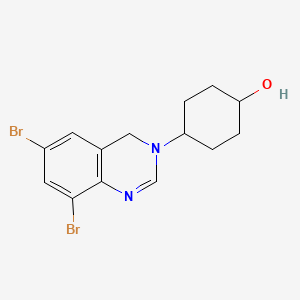
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is a chemical compound that features a quinazoline ring substituted with bromine atoms at positions 6 and 8, and a cyclohexanol moiety at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.
Attachment of Cyclohexanol: The final step involves the nucleophilic substitution reaction where cyclohexanol is introduced to the brominated quinazoline derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of 4-(quinazolin-3(4H)-yl)cyclohexanol.
Substitution: Formation of 4-(6,8-disubstituted quinazolin-3(4H)-yl)cyclohexanol derivatives.
科学研究应用
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline ring play a crucial role in binding to these targets, leading to modulation of their activity. The cyclohexanol moiety may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
- 4-(6,8-dichloroquinazolin-3(4H)-yl)cyclohexanol
- 4-(6,8-difluoroquinazolin-3(4H)-yl)cyclohexanol
- 4-(6,8-diiodoquinazolin-3(4H)-yl)cyclohexanol
Uniqueness
4-(6,8-Dibromo-3(4H)-quinazolinyl)-cyclohexanol is unique due to the presence of bromine atoms, which can impart distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
属性
IUPAC Name |
4-(6,8-dibromo-4H-quinazolin-3-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2N2O/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11/h5-6,8,11-12,19H,1-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMLBUAMNBQDHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)N=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of identifying 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol in Ambroxol formulations?
A1: Identifying and characterizing impurities in drug formulations like Ambroxol is crucial for ensuring drug safety and efficacy. The presence of even small amounts of impurities can potentially impact the drug's stability, efficacy, and safety profile.
Q2: How was 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol structurally characterized in the study?
A: The study employed a combination of techniques to confidently characterize the isolated impurity []. After isolation via preparative HPLC, the structure of 4-(6,8-dibromoquinazolin-3(4H)-yl)cyclohexanol was elucidated using:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
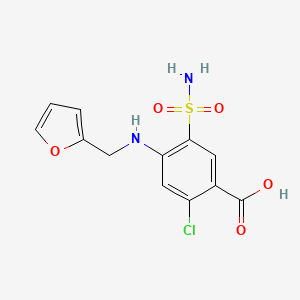
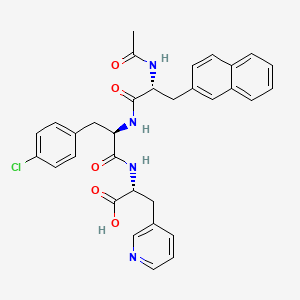
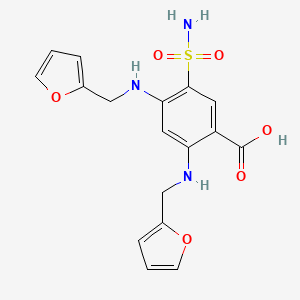
![Hydrochlorothiazide Related Compound (N-[(2-Aminophenyl)sulfonyl] Acetamide)](/img/new.no-structure.jpg)

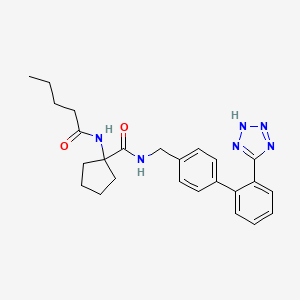
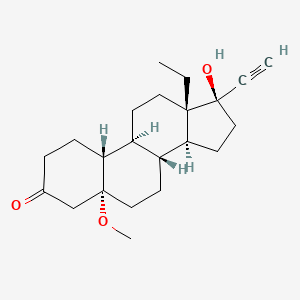
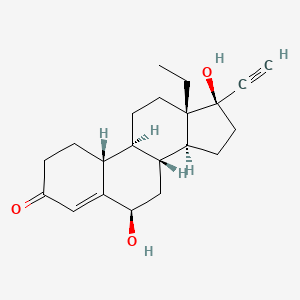

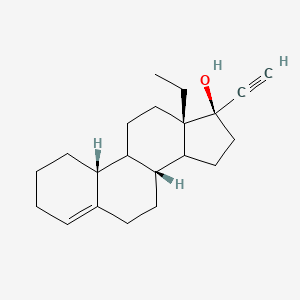
![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
